molecular formula C16H15NO2 B1628339 4-Acetyl-N-(4-methoxybenzylidene)aniline CAS No. 23596-02-3

4-Acetyl-N-(4-methoxybenzylidene)aniline

Cat. No. B1628339
CAS RN: 23596-02-3
M. Wt: 253.29 g/mol
InChI Key: NTBVIRZMEMSQEJ-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-methoxybenzylidene)aniline , also known by its chemical formula C₁₆H₁₅NO₂ , is a compound with intriguing properties. Its systematic name is 1-(4-(((4-Methoxyphenyl)methylene)amino)phenyl)ethanone . The molecular weight of this compound is approximately 253.30 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a central aniline moiety (phenylamine) with an acetyl group (ethanone) attached at one end and a methoxybenzylidene group at the other. The methylene bridge between the aniline and benzaldehyde portions forms a double bond, creating a conjugated system. The molecular formula is represented as CH₃OC₆H₄CH=NC₆H₄COCH₃ .


Chemical Reactions Analysis

4-Acetyl-N-(4-methoxybenzylidene)aniline can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity is influenced by the electron-donating methoxy group and the conjugated system. Further studies are needed to explore its behavior under different reaction conditions .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 122-124°C .
  • Appearance : White to yellow powder or crystals .
  • Solubility : Soluble in organic solvents like acetone, chloroform, and methanol .
  • Stability : Store in a cool, dry place away from light and moisture .

Scientific Research Applications

Synthesis and Characterization

  • Batista et al. (2017) described the synthesis and characterization of 4-Acetyl-N-(4-methoxybenzylidene)aniline, emphasizing its stability and drug-like properties in its gaseous form. It shows potential as a nonsteroidal anti-inflammatory agent and for treating various conditions such as dementia, sleep disorders, alcohol dependence, and psychosis. Additionally, it acts as a low gap semiconductor, absorbing electromagnetic radiations with energy greater than ∼0.9 eV (Batista et al., 2017).

Antimicrobial Activity

  • Subi et al. (2022) focused on the antimicrobial activity of a related compound, 4-Methoxy-N-(nitrobenzylidene)-aniline. This study includes in vitro antimicrobial tests against organisms like Aspergillus niger and Staphylococcus aureus, demonstrating significant antimicrobial properties (Subi et al., 2022).

Chemical Reactivity and Structural Analysis

  • Mago, Sandhu, and Wakefield (1977) conducted a study on the electronic effects and chemical shifts of N-(4-methoxybenzylidene)anilines, providing insights into the compound's chemical reactivity and structural characteristics (Mago, Sandhu, & Wakefield, 1977).

Crystal Quality Evaluation

  • Sasaki et al. (2022) evaluated the crystal quality of N-(4-methoxybenzylidene) aniline using Terahertz (THz) laser spectroscopy. This study is significant for understanding the compound's physical properties and potential applications in crystallography (Sasaki et al., 2022).

Corrosion Inhibition

  • Desai et al. (1986) explored the use of Schiff bases, including aniline N-(p-methoxybenzylidene), as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's potential in industrial settings, particularly in corrosion prevention (Desai et al., 1986).

Polymer Application

  • Liu, Chen, and Wang (1995) synthesized liquid crystals, including 4-Butyl-N-(4-methoxybenzylidene)aniline (MBBA), for use in polymer dispersed liquid crystal (PDLC) films. These films have applications in electrooptical devices and display technologies (Liu, Chen, & Wang, 1995).

Plant Growth Regulator Activity

  • Gorokhov et al. (2019) reported on the plant growth regulator activity of compounds including 2-hydroxybenzylidene-4-[(aza, thio)xanthenyl]anilines, indicating potential agricultural applications (Gorokhov et al., 2019).

properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVIRZMEMSQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554803
Record name 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-N-(4-methoxybenzylidene)aniline

CAS RN

23596-02-3
Record name 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JFN Batista, JW Cruz Jr, AC Doriguetto, C Torres… - Journal of Molecular …, 2017 - Elsevier
In the present paper we describe the synthesis and characterization of the Schiff's base or imine 4-Acetyl-N-(4-methoxybenzylidene)aniline (1), which provided experimental support for …
Number of citations: 3 www.sciencedirect.com
NUD Reshi, L Kathuria, AG Samuelson - Inorganica Chimica Acta, 2019 - Elsevier
The catalytic activity of a series of metal carbonyls [M(CO) 6 ], and the corresponding NHC substituted [M(CO) 5 (NHC)], (M = Cr, Mo, W) complexes was examined in the reduction of N-…
Number of citations: 6 www.sciencedirect.com
MK Hema, RR ArunRenganathan… - Journal of Molecular …, 2020 - Elsevier
The novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound is designed and subjected to structural studies, inhibition of sPLA2, and molecular docking. The …
Number of citations: 8 www.sciencedirect.com
S Nagashree, P Mallu - Journal of Molecular Structure, 2020 - portal.arid.my
The novel N-(4-bromobenzylidene)-2, 3-dihydrobenzo [b][1, 4] dioxin-6-amine compound is designed and subjected to structural studies, inhibition of sPLA2, and molecular docking. …
Number of citations: 0 portal.arid.my
J Xu, Q Zhang, L Chen, H Chen - Journal of the Chemical Society …, 2001 - pubs.rsc.org
Reactions of 2-diazo-1,3-diphenylpropane-1,3-dione with α,β-unsaturated aldehydes and ketones, and keto-imines, in refluxing anhydrous toluene indicate that benzoyl(phenyl)ketene, …
Number of citations: 18 pubs.rsc.org
P Pandey, P Daw, NU Din Reshi, KR Ehmann… - …, 2020 - ACS Publications
A Cp*Ir(III) complex (1) bearing a proton-responsive hydroxy unit on an annulated imidazo[1,2-a][1,8]naphthyridine based mesoionic carbene scaffold was synthesized by two different …
Number of citations: 13 pubs.acs.org
EM Barbosa, KS Soares, JF Cruz, TH Doring… - New Journal of …, 2023 - pubs.rsc.org
Direct Ethanol Fuel Cells (DEFCs) are important clean energy conversion systems which can reach high energy densities using inexpensive and non-toxic fuels. One of the main …
Number of citations: 1 pubs.rsc.org

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